1,8-Naphthyridine-3,4-diamine
Description
Contextual Overview of the 1,8-Naphthyridine (B1210474) Scaffold in Heterocyclic Chemistry
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is composed of two fused pyridine (B92270) rings. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. acgpubs.orgchim.itresearchgate.nettandfonline.comresearchgate.net The versatility in its synthesis and its wide spectrum of biological activities have made it a focal point for researchers. chim.ittandfonline.com Derivatives of 1,8-naphthyridine have shown a remarkable range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. researchgate.nettandfonline.comresearchgate.netresearchgate.netontosight.airesearchgate.netuobaghdad.edu.iqresearchgate.net
The discovery of nalidixic acid, the first quinolone antibiotic with a 1,8-naphthyridine core, was a pivotal moment that spurred extensive research into this class of compounds. researchgate.net This led to the development of numerous derivatives with applications in various therapeutic areas. researchgate.net Beyond medicine, 1,8-naphthyridine derivatives are also being explored in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. researchgate.netnih.gov
Unique Structural Features and Reactivity Potential of 1,8-Naphthyridine-3,4-diamine
This compound is a specific isomer within the diamino-naphthyridine family. Its uniqueness lies in the ortho-disposition of the two amino groups on the electron-deficient 1,8-naphthyridine core. This arrangement is analogous to o-phenylenediamine (B120857), a well-studied building block in organic synthesis. wikipedia.org
The presence of the vicinal diamine functionality imparts significant reactivity potential. It is expected to readily undergo condensation reactions with 1,2-dicarbonyl compounds, such as glyoxals and α-diketones, to form novel fused heterocyclic systems, similar to the formation of quinoxalines from o-phenylenediamines. acgpubs.orgchim.itsapub.orgencyclopedia.pub This opens avenues for the synthesis of complex, polycyclic aromatic structures with potentially interesting photophysical and biological properties. The amino groups also act as powerful hydrogen-bond donors, influencing the compound's solid-state packing and its ability to interact with biological macromolecules. Furthermore, the diamine can act as a bidentate ligand, coordinating to metal centers to form stable complexes. wikipedia.org
Historical Development and Emerging Research Trajectories for Diamino Naphthyridines
The synthesis of the first naphthyridine derivative was reported in 1893, with the parent 1,8-naphthyridine being synthesized in 1927. researchgate.net Research into diamino derivatives of naphthyridine has been sporadic. While isomers like 2,7-diamino-1,8-naphthyridine have been synthesized and their properties investigated, dedicated research on this compound is less prevalent in historical literature. nih.gov
Emerging research trajectories for diamino naphthyridines, and by extension the 3,4-isomer, are pointing towards their use as versatile building blocks. The potential to create extended, fused systems through reactions of the diamine moiety is of significant interest in materials science for the development of novel organic semiconductors and fluorescent materials. In medicinal chemistry, the diamine can serve as a scaffold for the construction of libraries of compounds to be screened for various biological activities. The ability to form well-defined hydrogen bonds and coordinate with metals also makes them attractive targets for supramolecular chemistry and catalysis.
Scope and Significance of Current Research on this compound
Currently, dedicated research focusing solely on this compound is limited. However, its significance can be inferred from the broader context of 1,8-naphthyridine and o-phenylenediamine chemistry. The compound represents a largely untapped potential for the development of new functional molecules.
The primary scope of future research will likely involve the exploration of its reactivity to synthesize novel heterocyclic systems. A key area of investigation will be its condensation with various dicarbonyl compounds to create a diverse range of fused pyrazine (B50134) derivatives of 1,8-naphthyridine. The biological evaluation of these new derivatives is another significant avenue, given the established pharmacological importance of the 1,8-naphthyridine scaffold. Furthermore, its properties as a ligand in coordination chemistry and its potential application in materials science remain to be thoroughly explored. The current state of research presents an open field for chemists to investigate and harness the unique properties of this intriguing molecule.
Data on this compound and its Derivatives
Below are tables summarizing key information about the 1,8-naphthyridine scaffold and a specific derivative of this compound.
Table 1: General Properties of the 1,8-Naphthyridine Scaffold
| Property | Description | References |
| Structure | A bicyclic heteroaromatic compound consisting of two fused pyridine rings with nitrogen atoms at positions 1 and 8. | researchgate.net |
| Biological Activity | Exhibits a wide range of pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. | researchgate.nettandfonline.comresearchgate.net |
| Synthetic Access | Commonly synthesized via the Friedlander annulation, among other methods. | nih.govacs.org |
| Applications | Used in medicinal chemistry as a privileged scaffold and in materials science for applications like OLEDs. | researchgate.netnih.gov |
Table 2: Physicochemical Properties of N4-ethyl-7-methyl-1,8-naphthyridine-3,4-diamine
| Property | Value | Reference |
| Molecular Formula | C11H14N4 | sapub.orgnih.gov |
| Molecular Weight | 202.26 g/mol | sapub.orgnih.gov |
| IUPAC Name | N4-ethyl-7-methyl-1,8-naphthyridine-3,4-diamine | sapub.orgnih.gov |
| CAS Number | 2137623-51-7 | sapub.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLIZVBCUVDYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501947 | |
| Record name | 1,8-Naphthyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-44-0 | |
| Record name | 1,8-Naphthyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,8 Naphthyridine 3,4 Diamine and Its Precursors
Classical Approaches to the 1,8-Naphthyridine (B1210474) Core
The construction of the bicyclic 1,8-naphthyridine system relies on several venerable name reactions in heterocyclic chemistry. These methods typically involve the cyclization of a substituted 2-aminopyridine (B139424). A significant challenge in these syntheses is the potential for competitive cyclization at the pyridine (B92270) ring nitrogen, which can lead to the formation of pyrido[1,2-a]pyrimidine (B8458354) byproducts instead of the desired naphthyridine. rsc.org, researchgate.net The electronic nature of substituents on the starting 2-aminopyridine plays a crucial role; electron-releasing groups generally favor the formation of the 1,8-naphthyridine ring system. researchgate.net, uni-rostock.de
The Friedländer synthesis is a widely utilized and straightforward method for constructing 1,8-naphthyridine rings. The reaction involves the condensation of a 2-aminopyridine derivative containing a carbonyl group (or a precursor) at the 3-position, most commonly 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group (e.g., ketones, esters, nitriles). researchgate.net, digitallibrary.co.in The reaction proceeds via an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the second pyridine ring.
Recent advancements have focused on developing more environmentally benign conditions. For instance, gram-scale syntheses of 1,8-naphthyridine derivatives have been achieved in high yields using water as a solvent and a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst. rsc.org, acs.org, tandfonline.com, researchgate.net Other basic ionic liquids, such as [Bmmim][Im], have also been employed as both catalyst and solvent, demonstrating high efficiency. sci-hub.se, digitallibrary.co.in
Key Features of Friedländer Synthesis for 1,8-Naphthyridines:
Starting Materials: 2-aminonicotinaldehyde and an active methylene compound.
Catalysts: Bases (e.g., KOH, ionic liquids) are typically used. researchgate.net, rsc.org
Mechanism: Involves condensation, intramolecular cyclization via dehydration, and subsequent aromatization.
Variants: The use of microwave irradiation has been shown to accelerate the reaction. researchgate.net
| Precursors | Reagents/Conditions | Product Type | Yield | Reference(s) |
| 2-Aminonicotinaldehyde, Acetylacetone | KOH, Ethanol (B145695) | 2,4-Dimethyl-1,8-naphthyridine | - | researchgate.net |
| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Choline Hydroxide, Water, 50°C | 2-Methyl-3-ethoxycarbonyl-1,8-naphthyridine | >90% | acs.org, tandfonline.com |
| 2-Aminonicotinaldehyde, 2-Phenylacetophenone | [Bmmim][Im], 80°C | 2,3-Diphenyl-1,8-naphthyridine | 96% | sci-hub.se |
The Skraup and Doebner-Miller reactions are classical methods adapted from quinoline (B57606) synthesis for preparing the 1,8-naphthyridine skeleton. researchgate.net,, nih.gov
The Skraup reaction typically involves heating a 2-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent., researchgate.net For example, unsubstituted 1,8-naphthyridine can be prepared by reacting 2-aminopyridine with glycerol in the presence of sulfuric acid. researchgate.net
The Doebner-Miller reaction , a more versatile variant, involves the reaction of an α,β-unsaturated aldehyde or ketone with a 2-aminopyridine under acidic conditions. researchgate.net The unsaturated carbonyl compound is often generated in situ from the acid-catalyzed condensation of two carbonyl compounds. researchgate.net This method has been particularly useful for synthesizing 1,8-naphthyridine-4-carboxylic acids by reacting a 2-aminopyridine with an aldehyde and pyruvic acid in refluxing alcohol. uni-rostock.de, nih.gov The success of this reaction is highly dependent on the substituents of the aminopyridine, with electron-releasing groups at the 6-position being necessary to activate the C-3 position for cyclization. uni-rostock.de, nih.gov
The Gould-Jacobs reaction is a powerful method for synthesizing 4-oxo-1,8-naphthyridine derivatives (also known as 1,8-naphthyridin-4-ones)., The process begins with the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). rsc.org, researchgate.net The resulting intermediate undergoes thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to yield an ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. rsc.org, This ester can then be hydrolyzed and decarboxylated to afford the corresponding 4-oxo-1,8-naphthyridine.
The Combes reaction provides a route to 1,8-naphthyridines by condensing a 2,6-diaminopyridine (B39239) with a 1,3-dicarbonyl compound in the presence of a strong acid, such as polyphosphoric acid (PPA). researchgate.net This method is particularly relevant as it directly installs amino groups at the 2- and 7-positions of the resulting naphthyridine ring.
The Knorr and Conrad-Limpach syntheses represent two alternative pathways that start from the condensation of a 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate. rsc.org,, nih.gov The regiochemical outcome depends on the reaction conditions.
The Knorr synthesis , generally conducted under acidic conditions at lower temperatures, favors the formation of an intermediate β-amino-crotonate, which upon heating cyclizes to a 2-hydroxy-1,8-naphthyridine derivative. researchgate.net
The Conrad-Limpach synthesis , performed at higher temperatures, typically leads to an anilide intermediate which then cyclizes to a 4-hydroxy-1,8-naphthyridine derivative. rsc.org, researchgate.net
The distinction between these pathways can be subtle, and product distribution is often sensitive to the specific substrates and conditions used. researchgate.net
| Method | Pyridine Precursor | Carbonyl Component | Key Conditions | Product Core Structure | Reference(s) |
| Gould-Jacobs | 2-Aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Thermal cyclization (~250°C) in diphenyl ether | 4-Oxo-1,8-naphthyridine-3-carboxylate | rsc.org,, |
| Combes | 2,6-Diaminopyridine | 1,3-Diketone (e.g., acetylacetone) | Polyphosphoric Acid (PPA), heat | 2-Amino-1,8-naphthyridine | , researchgate.net |
| Knorr | 2-Aminopyridine | β-Ketoester (e.g., ethyl acetoacetate) | Acidic, lower temperature | 2-Hydroxy-1,8-naphthyridine | researchgate.net |
| Conrad-Limpach | 2-Aminopyridine | β-Ketoester (e.g., ethyl acetoacetate) | Higher temperature | 4-Hydroxy-1,8-naphthyridine | rsc.org, researchgate.net |
Targeted Synthesis of Diamino Functionalization at C3 and C4 Positions
Direct synthesis of 1,8-Naphthyridine-3,4-diamine is not prominently reported. The introduction of two amino groups specifically at the C3 and C4 positions likely requires a multi-step synthetic sequence starting from a pre-formed 1,8-naphthyridine ring.
Several established strategies in heterocyclic chemistry could be hypothetically applied to achieve the desired 3,4-diamino substitution pattern.
Amination via Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing amino groups onto heterocyclic rings. The strategy would involve the synthesis of a 3,4-dihalo-1,8-naphthyridine (e.g., 3,4-dichloro- or 3,4-dibromo-1,8-naphthyridine) as a key intermediate. This precursor could then undergo nucleophilic displacement of the halogen atoms with an amino group source, such as ammonia (B1221849) or an amide equivalent. While the synthesis of 2,7-diamino-1,8-naphthyridine from its dichloro precursor is known, the synthesis of the 3,4-dihalo isomer and its subsequent diamination remains a synthetic challenge.
Amination via Didehydro (Heteryne) Intermediates: The reaction of halogenated 1,8-naphthyridines with potent bases like potassium amide (KNH₂) in liquid ammonia can proceed through a didehydro-1,8-naphthyridine (naphthyridyne) intermediate. It has been shown that both 3-chloro- and 4-chloro-1,8-naphthyridine (B1589900) react with KNH₂ to produce a mixture of 3-amino- and 4-amino-1,8-naphthyridine via a 3,4-didehydro-1,8-naphthyridine intermediate. rsc.org This suggests that a suitably substituted dihalo-1,8-naphthyridine could potentially lead to the 3,4-diamine, although control of regioselectivity and the harsh reaction conditions are significant hurdles.
Reduction of Dinitro Precursors: A classical and highly viable strategy involves the introduction of nitro groups, which can then be reduced to amines. This pathway would require the dinitration of the 1,8-naphthyridine ring to form 3,4-dinitro-1,8-naphthyridine. Subsequent reduction of both nitro groups, for example, through catalytic hydrogenation (e.g., H₂/Pd-C) or using metal-acid systems (e.g., Sn/HCl, Fe/HCl), would yield the target this compound. The primary challenge in this route is achieving the selective dinitration at the desired 3 and 4 positions.
Rearrangement of Carboxylic Acid Derivatives: Functional group transformations provide another potential avenue. A hypothetical route could start with 1,8-naphthyridine-3,4-dicarboxylic acid. Conversion of this diacid to a diacyl azide (B81097) or dicarboxamide would create precursors for the Curtius or Hofmann rearrangement, respectively. These rearrangements convert carboxylic acid derivatives into amines, potentially providing a pathway to the 3,4-diamine. Syntheses of 1,8-naphthyridine-3-carboxylic acids and their conversion to amides and hydrazides are well-documented, lending feasibility to this approach. rsc.org,
Regioselective Functionalization Approaches
Regioselective functionalization is critical in the synthesis of complex molecules like 1,8-naphthyridine derivatives, ensuring that chemical modifications occur at specific positions on the naphthyridine core. The ability to control regioselectivity is fundamental for creating the desired 3,4-diamino substitution pattern or for synthesizing its precursors.
One key strategy involves the use of pre-functionalized starting materials where the desired substitution pattern is built-in. For instance, the synthesis of various substituted 1,8-naphthyridines often starts from 2-aminonicotinaldehyde or 2-aminopyridine derivatives. nih.govkthmcollege.ac.in The inherent reactivity of the pyridine ring dictates the position of subsequent cyclization and functionalization steps.
Another powerful approach is the controlled functionalization of a pre-formed naphthyridine ring system. This is often achieved through halogenation followed by selective cross-coupling reactions. The positioning of halogens on the naphthyridine skeleton dictates which sites are most reactive. For example, in 3,6-dibromo-2,7-dichloro-1,8-naphthyridine, selective substitution at the 3- and 6-positions can be achieved using Suzuki-Miyaura couplings, demonstrating how halogen placement governs the regioselectivity of functionalization.
Furthermore, domino reactions, which involve a series of intramolecular transformations, can provide high regioselectivity in a single pot. A three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides has been shown to produce functionalized rsc.orgnih.govnaphthyridine derivatives with high regio- and stereo-selectivity under catalyst-free conditions. rsc.orgrsc.org While not directly yielding the 3,4-diamine, this methodology highlights a regioselective approach to building the naphthyridine scaffold that could be adapted with different starting materials.
Modern Synthetic Advancements and Green Chemistry Principles
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 1,8-naphthyridine derivatives. These modern approaches aim to reduce reaction times, minimize waste, and utilize less hazardous materials.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of 1,8-naphthyridine derivatives. tsijournals.com This method significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. researchgate.netnih.gov
The Friedlander condensation, a classical method for synthesizing quinolines and naphthyridines, is one such reaction that benefits from microwave irradiation. The condensation of 2-aminonicotinaldehyde with active methylene compounds under solvent-free conditions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), is completed in minutes with good yields. tsijournals.com Similarly, the synthesis of 2-aryl-1,8-naphthyridines from 2-aminonicotinaldehyde and various acetophenones has been efficiently achieved using microwave heating. researchgate.net This rapid and efficient approach is considered a step towards green chemistry as it is often easy, effective, economical, and eco-friendly. tsijournals.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives
| Reaction/Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 8-12 h | 2-5 min | Significant | nih.gov |
| 5-Aryl-2-[4-(3-phenyl-1,8-naphthyridin-2-ylamino)phenyl]-1,3,4-oxadiazoles | Not specified | Shorter reaction time | Yes | researchgate.net |
| 4-Azetidinone derivatives of 1,8-naphthyridine | Not specified | Shorter reaction time | Yes | rasayanjournal.co.in |
| Friedlander synthesis of 1,8-naphthyridines | Several hours | A few minutes | Yes | tsijournals.com |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the 1,8-naphthyridine scaffold. kthmcollege.ac.in The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is particularly prominent. researchgate.net This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the naphthyridine core. connectjournals.com
For instance, 4-halo-1,8-naphthyridin-2(1H)-ones can be coupled with various arylboronic acids to generate a library of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net This methodology was a key step in the synthesis of 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one, a close analogue of the target compound. researchgate.net Similarly, 2,7-dichloro-1,8-naphthyridine (B19096) has been successfully used in Suzuki-Miyaura reactions to prepare 2,7-diaryl derivatives. researchgate.net
Other metals, such as cobalt and copper, also catalyze important transformations. Cobalt chloride (CoCl₂) has been shown to effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl- and arylmagnesium halides as well as arylzinc halides. acs.org Copper catalysts have been employed for the hydroamination of terminal alkynes followed by Friedländer condensation to afford 3-substituted 1,8-naphthyridines. kthmcollege.ac.in
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) have gained traction as green solvents and catalysts in organic synthesis due to their low vapor pressure, good solubility for a range of solutes, and recyclability. nih.govnih.gov Several basic ionic liquids have been synthesized and successfully used to promote the Friedlander reaction for the preparation of 1,8-naphthyridine derivatives. nih.govacs.org
In one study, the ionic liquid 1,3-dibutyl-2-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]) demonstrated superior catalytic activity for the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and 2-phenylacetophenone, yielding the desired 2,3-diphenyl-1,8-naphthyridine. acs.org The reaction proceeds efficiently without the need for an additional catalyst or solvent, and the ionic liquid can be recycled. nih.govnih.gov The choice of ionic liquid can be crucial, with basic ILs showing remarkable catalytic activity and allowing for excellent yields of the target products. acs.orgresearchgate.net
Table 2: Efficacy of Different Ionic Liquids in the Synthesis of 2,3-diphenyl-1,8-naphthyridine
| Ionic Liquid Catalyst | Yield (%) | Reference |
|---|---|---|
| [Bmmim][Im] | 96 | acs.org |
| [Bmmim][OAc] | 65 | acs.org |
| [Bmmim][OH] | 42 | acs.org |
| [Bmmim][OCH3] | 73 | acs.org |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. organic-chemistry.org This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps, reducing waste, and saving time and energy. beilstein-journals.org
Several MCRs have been developed for the synthesis of the 1,8-naphthyridine core. kthmcollege.ac.in A notable example is the one-pot, three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile or a cyanoacetate. organic-chemistry.org This reaction, catalyzed by an N-bromosulfonamide under mild, room-temperature conditions, produces substituted 1,8-naphthyridine derivatives in good to high yields (65-90%). organic-chemistry.org Another three-component domino reaction uses glutaraldehyde, malononitrile, and β-ketoamides in ethanol, a benign solvent, without the need for a catalyst, to produce highly functionalized rsc.orgnih.govnaphthyridine derivatives. rsc.orgrsc.org These strategies offer a powerful route to complex heterocyclic structures from simple and readily available starting materials. rsc.org
Aqueous Media Synthesis Protocols
The use of water as a solvent in organic synthesis is a key goal of green chemistry, as it is non-toxic, non-flammable, and inexpensive. The Friedlander reaction for the synthesis of 1,8-naphthyridines has been successfully adapted to run in aqueous media. nih.gov
A study demonstrated a gram-scale synthesis of various substituted 1,8-naphthyridines by reacting 2-aminonicotinaldehyde with a range of compounds containing active methylene groups in water. nih.gov The reaction proceeds with a catalytic amount of choline hydroxide (ChOH) at 50°C, yielding the desired products in excellent yields, often exceeding 90%. This method represents a significant improvement over previous protocols that required metal-based catalysts or mixed aqueous-alcoholic media, making it more environmentally friendly. nih.gov The use of water as a solvent not only enhances the green credentials of the synthesis but also simplifies the workup procedure. nih.govjst.go.jp
Vinamidinium Salt-Based Reactions
The synthesis of the 1,8-naphthyridine core can be efficiently achieved through the reaction of vinamidinium salts with 2,6-diaminopyridine. researchgate.net This methodology provides a versatile route to various substituted 1,8-naphthyridine derivatives. Vinamidinium salts act as three-carbon building blocks in organic synthesis. sioc-journal.cn The general procedure involves two main steps: the synthesis of the required vinamidinium salts followed by their condensation with a suitable nucleophile, in this case, 2,6-diaminopyridine. researchgate.netrsc.org
The first step is the preparation of 2-substituted vinamidinium salts, which is typically accomplished through the Vilsmeier-Arnold formylation of substituted acetic acids. researchgate.netrsc.org These salts are often isolated as perchlorates and can be used in the subsequent reaction without extensive purification. rsc.org
In the second step, the synthesized vinamidinium salt reacts with 2,6-diaminopyridine in a condensation reaction. researchgate.net The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724), often in the presence of an acid like acetic acid, and heated to reflux. researchgate.netrsc.org The proposed mechanism involves an initial nucleophilic attack by one of the amino groups of 2,6-diaminopyridine on the protonated vinamidinium salt. This is followed by the elimination of dimethylamine (B145610) and a subsequent intramolecular cyclization to form the 1,8-naphthyridine ring system. rsc.org This reaction leads to the formation of new substituted 1,8-naphthyridines. For instance, the reaction between various 2-substituted vinamidinium salts and 2,6-diaminopyridine yields the corresponding 2-substituted-1,8-naphthyridine-3-amine derivatives. Although the direct synthesis of this compound is not explicitly detailed, this method provides the foundational framework for accessing the core aminonaphthyridine structure.
Table 1: Synthesis of 1,8-Naphthyridine Derivatives using Vinamidinium Salts
| Reactants | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Substituted Vinamidinium Salts, 2,6-Diaminopyridine | Acetic Acid, Acetonitrile (reflux) | Substituted 1,8-Naphthyridines | Good to Excellent | researchgate.netrsc.org |
| 2-Substituted Vinamidinium Salts, 1,4-Phenylenedimethanamine | Acetic Acid, Acetonitrile (reflux, 15h) | Cyclophanes | Good to Excellent | rsc.orgsemanticscholar.org |
| β-Trifluoromethylated Vinamidinium Salt, Amidines/Hydrazines | Acetonitrile or DMSO | Trifluoromethylated Azaheterocycles | Good | researchgate.net |
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of the final 1,8-naphthyridine products are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of technique depends on the physical properties of the target compound, such as its polarity and solubility. For 1,8-naphthyridine derivatives, column chromatography and recrystallization are the most commonly employed methods. rsc.orgresearchgate.netrsc.org
Column Chromatography: This is a widely used purification technique for a broad range of 1,8-naphthyridine derivatives. rsc.orguni-rostock.deresearchgate.net The crude product is dissolved in a minimum amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel (100-200 mesh or 60A 40-63μ). rsc.orgrsc.org A suitable mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The separation is based on the differential adsorption of the components onto the stationary phase. For 1,8-naphthyridines, a gradient elution system, such as ethyl acetate (B1210297) in hexane, is often effective. rsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC). rsc.orgrsc.orgtandfonline.com Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified compound. uni-rostock.de Flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, is also utilized for purifying 1,8-naphthyridine compounds. nih.gov
Recrystallization: Recrystallization is another common and effective method for purifying solid 1,8-naphthyridine derivatives. uobaghdad.edu.iqkashanu.ac.ir This technique relies on the differences in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. The crude solid is dissolved in a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. kashanu.ac.irkashanu.ac.ir Common solvents used for the recrystallization of 1,8-naphthyridine derivatives include ethanol, ethanol-water mixtures, and chloroform-ethanol. uobaghdad.edu.iqkashanu.ac.ir For example, a crude product might be recrystallized from an ethanol-water mixture (7:3 v/v) to obtain the pure compound. uobaghdad.edu.iq
Table 2: Common Purification Techniques for 1,8-Naphthyridine Derivatives
| Technique | Details | Typical Solvents/Mobile Phases | Reference |
|---|---|---|---|
| Column Chromatography | Stationary phase: Silica gel (e.g., 100-200 mesh). Monitored by TLC. | Ethyl acetate/Hexane (gradient elution) | rsc.orgresearchgate.net |
| Flash Chromatography | A rapid form of column chromatography using pressure. | Dichloromethane/Methanol (B129727) (gradient) | nih.gov |
| Biotage Chromatography | Automated flash chromatography system with silica gel. | Not specified | google.com |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool. | Ethanol, Ethanol-water, Chloroform-ethanol, Acrylonitrile | researchgate.netuobaghdad.edu.iqkashanu.ac.ir |
Derivatization and Functionalization Strategies of 1,8 Naphthyridine 3,4 Diamine
Modification at the Amino Functionalities (N3 and N4)
The presence of two primary amino groups at the 3 and 4 positions of the 1,8-naphthyridine (B1210474) core offers a rich platform for a multitude of chemical transformations. These modifications allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with potentially enhanced or novel properties.
The amino groups of 1,8-naphthyridine-3,4-diamine are nucleophilic and can readily undergo acylation and alkylation reactions. Acylation is a common method for the synthesis of amides, which can be achieved by reacting the diamine with acyl chlorides or acid anhydrides in the presence of a base. This reaction is a crucial transformation in organic synthesis for the protection of amines or to introduce specific acyl groups to modulate biological activity. thieme-connect.de
Alkylation of the amino groups can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. Control over the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging and may require careful selection of reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent. In some cases, steric hindrance can influence the outcome of the alkylation reaction. For instance, the presence of a bulky substituent near the amino group may render the alkylation energetically unfavorable.
Table 1: Examples of Acylation and Alkylation Reactions on Amino Groups
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N,N'-(1,8-naphthyridine-3,4-diyl)diacetamide |
| Acylation | Benzoyl chloride | N,N'-(1,8-naphthyridine-3,4-diyl)dibenzamide |
| Alkylation | Methyl iodide | N3,N3,N4,N4-tetramethyl-1,8-naphthyridine-3,4-diamine |
| Alkylation | Benzyl bromide | N3,N4-dibenzyl-1,8-naphthyridine-3,4-diamine |
This table presents hypothetical products based on standard acylation and alkylation reactions of primary amines.
The reaction of the primary amino groups of this compound with aldehydes or ketones leads to the formation of Schiff bases, which contain a C=N double bond (imine). nih.gov This condensation reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the diamine core, as a vast number of aldehydes and ketones are commercially available.
Schiff bases derived from heterocyclic compounds are known to possess a variety of biological activities. The synthesis of Schiff bases containing the 1,8-naphthyridine moiety has been undertaken with the aim of producing more potent bioactive agents. ispub.com The reaction of diamines with aldehydes can lead to the formation of di-Schiff bases, where both amino groups have reacted. nih.gov
Table 2: Schiff Base Formation with this compound
| Aldehyde/Ketone | Reaction Conditions | Product |
| Benzaldehyde | Reflux in ethanol (B145695) | N,N'-(1,8-naphthyridine-3,4-diyl)bis(1-phenylmethanimine) |
| Salicylaldehyde | Reflux in ethanol with acid catalyst | 2,2'-((1E,1'E)-(1,8-naphthyridine-3,4-diylbis(azanylylidene))bis(methanylylidene))diphenol |
| Acetone | Reflux | N,N'-(1,8-naphthyridine-3,4-diyl)bis(propan-2-imine) |
This table presents hypothetical products based on known Schiff base formation reactions.
Urea (B33335) and thiourea (B124793) derivatives can be synthesized from this compound by reacting it with isocyanates and isothiocyanates, respectively. These reactions are generally straightforward and proceed by the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. The resulting urea or thiourea moiety can participate in hydrogen bonding, which is often a key interaction in biological systems. The synthesis of urea derivatives is a well-established method in medicinal chemistry to generate compounds with a wide range of biological activities. nih.gov
Amide derivatives, as mentioned in the acylation section, are readily prepared. The synthesis of 1,8-naphthyridine-3-carboxylic acid amides has been reported, demonstrating the feasibility of forming amide bonds with the 1,8-naphthyridine scaffold. nih.gov Structure-activity relationship studies have indicated that modifications at the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines can enhance binding efficiency and potency towards certain biological targets. nih.gov
Table 3: Synthesis of Urea, Thiourea, and Amide Derivatives
| Reagent | Derivative Type | Example Product |
| Phenyl isocyanate | Urea | 1,1'-(1,8-naphthyridine-3,4-diyl)bis(3-phenylurea) |
| Phenyl isothiocyanate | Thiourea | 1,1'-(1,8-naphthyridine-3,4-diyl)bis(3-phenylthiourea) |
| Acetyl chloride | Amide | N,N'-(1,8-naphthyridine-3,4-diyl)diacetamide |
This table presents hypothetical products based on standard synthetic methodologies.
Substitution on the 1,8-Naphthyridine Ring System
Beyond modifications of the amino groups, the 1,8-naphthyridine ring itself can be functionalized through aromatic substitution reactions. The electronic nature of the naphthyridine ring, being a nitrogen-containing heterocycle, and the presence of the two activating amino groups, dictates the regioselectivity of these substitutions.
The 1,8-naphthyridine ring system is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org However, the presence of the two strongly activating amino groups at the C3 and C4 positions significantly increases the electron density of the aromatic ring, thereby facilitating electrophilic attack.
The amino groups are ortho-, para-directing activators. wikipedia.org In the case of this compound, the positions ortho and para to the amino groups are C2, C5, and C7. The directing effects of both amino groups will influence the final substitution pattern. The C2 position is ortho to the C3-amino group, while the C5 position is ortho to the C4-amino group. The C7 position is para to the C4-amino group. Therefore, electrophilic substitution is expected to occur preferentially at these positions. The exact regioselectivity will depend on the specific electrophile and the reaction conditions.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Expected Position(s) of Substitution |
| Nitration (HNO₃/H₂SO₄) | C2, C5, C7 |
| Halogenation (Br₂/FeBr₃) | C2, C5, C7 |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | C2, C5, C7 |
| Sulfonation (SO₃/H₂SO₄) | C2, C5, C7 |
This table presents predicted outcomes based on the directing effects of the amino groups.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. The presence of the two nitrogen atoms in the 1,8-naphthyridine nucleus makes the ring system susceptible to nucleophilic attack, particularly at positions with a good leaving group. wikipedia.org The reaction is further facilitated by the presence of electron-withdrawing groups. While the amino groups in this compound are electron-donating, a nucleophilic substitution reaction could still be possible if a suitable leaving group, such as a halogen, is present on the ring.
Heterocyclic compounds like pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions, as the negative charge in the intermediate can be delocalized onto the nitrogen atom. wikipedia.org In the context of 1,8-naphthyridine, this would imply that positions C2, C4, C5, and C7 are activated towards nucleophilic attack if they bear a leaving group. For instance, the reaction of a chloro-substituted 1,8-naphthyridine with an amine can lead to the corresponding amino-substituted derivative. mdpi.com The relative reactivity of different positions on a related benzo[c] nih.govmdpi.comnaphthyridine system has been shown to depend on the nucleophile and reaction conditions. researchgate.net
Table 5: Potential Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Potential Product |
| 2-Chloro-1,8-naphthyridine-3,4-diamine | Ammonia (B1221849) | 1,8-Naphthyridine-2,3,4-triamine |
| 7-Chloro-1,8-naphthyridine-3,4-diamine | Methoxide | 7-Methoxy-1,8-naphthyridine-3,4-diamine |
This table presents hypothetical reactions assuming the presence of a leaving group on the 1,8-naphthyridine ring.
Organometallic Coupling Reactions for C-C Bond Formation
The formation of new carbon-carbon bonds on the 1,8-naphthyridine core is a powerful strategy for synthesizing novel derivatives with tailored electronic and steric properties. While direct C-C coupling on this compound itself is not extensively documented, the functionalization of halogenated naphthyridine precursors via organometallic cross-coupling reactions is a well-established approach. These methods provide a roadmap for potential derivatization of a suitable halo-substituted this compound intermediate.
Palladium- and cobalt-catalyzed cross-coupling reactions are among the most effective methods for this purpose. Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
For instance, cobalt-catalyzed cross-coupling reactions have been successfully used to functionalize various halogenated naphthyridines. These reactions can employ both alkyl- and arylmagnesium halides (Grignard reagents) as well as arylzinc halides. organic-chemistry.orgnih.gov In a typical cobalt-catalyzed reaction, a chloronaphthyridine can be coupled with an organomagnesium reagent in the presence of CoCl₂ in a solvent like THF. organic-chemistry.orgnih.gov Similarly, arylzinc reagents have been shown to couple efficiently with iodonaphthyridines in the presence of a cobalt catalyst and a ligand such as sodium formate. organic-chemistry.orgnih.gov A stepwise functionalization strategy using successive palladium and cobalt catalysis has also been demonstrated, allowing for regioselective arylation of mixed halo-naphthyridines. organic-chemistry.orgnih.gov
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is another cornerstone of C-C bond formation. researchgate.net This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. researchgate.net While specific applications to a halo-1,8-naphthyridine-3,4-diamine are not detailed, the successful Suzuki coupling of other unprotected amino-naphthyridine derivatives suggests its feasibility. The presence of the diamine groups could potentially influence the reaction's efficiency, either by coordinating to the metal catalyst or by affecting the electronic nature of the naphthyridine ring.
The Heck reaction, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene, provides a method for introducing vinyl substituents. researchgate.netdntb.gov.ua This reaction typically uses a palladium catalyst, a base, and ligands like triphenylphosphine. researchgate.net The application of this reaction would allow for the synthesis of alkenyl-1,8-naphthyridine-3,4-diamines, which are valuable intermediates for further transformations.
| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Key Features |
| Cobalt-Catalyzed Coupling | CoCl₂ / Grignard or Organozinc Reagent | Chloro- or Iodo-naphthyridines | Alkylated or Arylated Naphthyridines | Effective for electron-deficient N-heterocycles. organic-chemistry.orgnih.gov |
| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄) / Boronic Acid / Base | Bromo- or Iodo-naphthyridines | Arylated or Heteroarylated Naphthyridines | Mild conditions, high functional group tolerance. researchgate.net |
| Heck Coupling | Pd Catalyst (e.g., Pd(OAc)₂) / Alkene / Base | Bromo- or Iodo-naphthyridines | Alkenylated Naphthyridines | Forms substituted alkenes with high stereoselectivity. researchgate.netdntb.gov.ua |
| Negishi Coupling | Pd Catalyst / Organozinc Reagent | Iodo-naphthyridines | Arylated Naphthyridines | Allows for regioselective functionalization. organic-chemistry.orgnih.gov |
Annulation and Fused Ring System Formation
The vicinal diamine groups at the C3 and C4 positions of this compound serve as a powerful nucleophilic handle for annulation reactions, allowing for the construction of novel fused heterocyclic systems. This strategy involves the reaction of the diamine with bifunctional electrophiles to form an additional five- or six-membered ring, leading to complex polycyclic structures.
Pyrido-Fused Derivatives
The construction of an additional pyridine (B92270) ring fused to the 1,8-naphthyridine core to create dipyrido-naphthyridine systems is a synthetic challenge. Classical methods for pyridine ring synthesis, such as the Skraup or Doebner-von Miller reactions, typically start from aromatic amines and react with α,β-unsaturated carbonyl compounds or their precursors under strong acid conditions. drugfuture.comwikipedia.org The Skraup reaction, for example, involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org The direct application of these harsh conditions to this compound is complicated by the presence of multiple basic nitrogen atoms, which can lead to undesired side reactions and difficulties in controlling regioselectivity.
A more plausible approach involves the condensation of the diamine with 1,3-dicarbonyl compounds or their equivalents. Such reactions, often leading to fused diazepine (B8756704) or other heterocyclic systems, could potentially be directed towards pyridine formation under specific conditions, although this remains an area for further exploration.
Pyrazolo-Fused Derivatives
The outline specifies the formation of pyrazolo-fused derivatives. However, the standard synthesis of a pyrazole (B372694) ring involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The annulation of a pyrazole ring directly from a 1,2-diamine moiety is not a conventional synthetic route. Instead, vicinal diamines are classical precursors for fused imidazoles, triazoles, and pyrazines. It is likely that the intended fused systems are isomers such as imidazo[4,5-c] organic-chemistry.orgtandfonline.comnaphthyridine. Syntheses of other isomeric pyrazolo-naphthyridines, such as 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines, proceed through entirely different pathways, typically involving the cyclization of a chalcone-like precursor with hydrazine. nih.gov
Other Heterocycle Annulations
The 1,2-diamine functionality is an excellent precursor for building a variety of other fused heterocycles, most notably imidazoles and pyrazines.
Imidazo[4,5-c] organic-chemistry.orgtandfonline.comnaphthyridines: The Phillips-Ladenburg condensation is a classic and effective method for forming a fused imidazole (B134444) ring from an ortho-diamine. This reaction involves the condensation of the diamine with a carboxylic acid or its derivative. Heating this compound with formic acid would yield the parent imidazo[4,5-c] organic-chemistry.orgtandfonline.comnaphthyridine. The use of other aldehydes followed by an oxidative cyclization step, or reaction with carboxylic acids under dehydrating conditions (e.g., polyphosphoric acid), allows for the synthesis of 2-substituted derivatives. A synthesis of related 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile has been reported, highlighting the feasibility of forming fused imidazole rings on the naphthyridine scaffold. mdpi.com
Pyrazino[2,3-c] organic-chemistry.orgtandfonline.comnaphthyridines: A fused pyrazine (B50134) ring can be constructed by the condensation of this compound with an α-dicarbonyl compound. The reaction with glyoxal (B1671930) (ethanedial) would produce the parent pyrazino[2,3-c] organic-chemistry.orgtandfonline.comnaphthyridine, while reaction with biacetyl (2,3-butanedione) or benzil (B1666583) would yield the corresponding dimethyl- or diphenyl-substituted derivatives, respectively. These reactions are typically carried out under mild acidic or neutral conditions in a suitable solvent like ethanol.
Triazolo[4,5-c] organic-chemistry.orgtandfonline.comnaphthyridines: A fused 1,2,3-triazole ring can be synthesized from the 3,4-diamine precursor. This involves the diazotization of one of the amino groups with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, which then undergoes intramolecular cyclization onto the adjacent amino group to close the triazole ring.
| Fused Heterocycle | Reagent(s) | Resulting System | Typical Conditions |
| Imidazole | Formic acid or Aldehydes | Imidazo[4,5-c] organic-chemistry.orgtandfonline.comnaphthyridine | Heating, often with acid catalyst (e.g., PPA) |
| Pyrazine | α-Dicarbonyls (e.g., Glyoxal, Biacetyl) | Pyrazino[2,3-c] organic-chemistry.orgtandfonline.comnaphthyridine | Mild acid or neutral, alcoholic solvent |
| 1,2,3-Triazole | Nitrous Acid (NaNO₂/HCl) | Triazolo[4,5-c] organic-chemistry.orgtandfonline.comnaphthyridine | Aqueous acid, low temperature |
Chiral Derivatives and Enantioselective Synthesis
The development of chiral 1,8-naphthyridine derivatives is of significant interest, particularly for applications as chiral ligands in asymmetric catalysis or as stereospecific therapeutic agents. The synthesis of enantiomerically pure compounds based on the this compound scaffold can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution: This classical method involves separating a racemic mixture into its constituent enantiomers. wikipedia.org For derivatives of this compound that possess acidic or basic functional groups, diastereomeric salt formation is a common technique. This involves reacting the racemic compound with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid) or base (e.g., brucine), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. Chiral column chromatography is another powerful technique for separating enantiomers on an analytical or preparative scale.
Enantioselective Synthesis: This approach aims to create a single enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. For the this compound framework, this could involve several strategies. One method is the use of a chiral starting material that is incorporated into the naphthyridine ring system during its initial synthesis. Alternatively, an asymmetric reaction could be performed on a prochiral naphthyridine precursor. For example, the enantioselective reduction of a ketone or imine substituent, or an asymmetric C-C bond-forming reaction catalyzed by a chiral transition metal complex, could introduce a stereocenter with high enantiomeric excess. While specific examples of enantioselective synthesis starting from or leading directly to this compound derivatives are not well-documented, the principles of asymmetric synthesis are broadly applicable to this class of compounds.
Coordination Chemistry and Metal Complexation of 1,8 Naphthyridine 3,4 Diamine
Ligand Design Principles with 1,8-Naphthyridine-3,4-diamine
The design of ligands based on the 1,8-naphthyridine (B1210474) framework is a well-established strategy in coordination chemistry. The two nitrogen atoms of the naphthyridine core are geometrically positioned to chelate a single metal ion or to bridge two metal centers, holding them in close proximity. researchgate.netnih.govresearchgate.net The introduction of 3,4-diamine substituents adds another powerful chelating site, making this compound a potentially tetradentate ligand.
The this compound ligand possesses two distinct bidentate coordination sites:
The Naphthyridine Nitrogens (N1, N8): The lone pairs of the two pyridine-like nitrogen atoms are directed towards a common coordination site, making the 1,8-naphthyridine unit an excellent bidentate chelating or bridging ligand. researchgate.net In dinuclear complexes, this "N,N-pocket" can bind two metal ions simultaneously, a feature extensively used in the design of catalysts and multimetallic systems. researchgate.netescholarship.org
The Amino Nitrogens (N3, N4): The ortho-diamine group on the aromatic ring constitutes a second classic bidentate chelation site, capable of forming a stable five-membered ring with a metal ion.
This dual functionality allows for several potential coordination modes:
Monodentate Coordination: While less common, the ligand could coordinate through a single nitrogen atom if sterically hindered. researchgate.net
Bidentate Chelation: The ligand can act as a simple bidentate chelator using either the N1,N8 naphthyridine sites or the N3,N4 diamine sites.
Bidentate Bridging: The N1 and N8 atoms can bridge two different metal centers, a common motif for unsubstituted 1,8-naphthyridine. acs.orgaau.dk
Tetradentate Chelation: A single metal ion could potentially be coordinated by all four nitrogen atoms, although this would likely induce significant strain on the ligand.
Bridging Dinuclear Chelation: The most intriguing mode involves the ligand bridging two metal centers, with one metal coordinated by the N1,N8 pocket and the second metal chelated by the N3,N4 diamine group. This could lead to the formation of well-defined dinuclear complexes with controlled metal-metal distances.
In ligand field theory, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand.
The this compound ligand contains two types of nitrogen donors: sp²-hybridized pyridine-type nitrogens and sp³-hybridized (or near sp³) amino nitrogens.
Pyridine-type nitrogens are generally considered moderate-strength ligands, capable of some π-acceptor character, which places them intermediate in the spectrochemical series.
Amine nitrogens are pure σ-donors and are also typically moderate-field ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for N-donor ligands. Typically, this involves reacting a solution of the ligand in an appropriate solvent (such as methanol (B129727), ethanol (B145695), or acetonitrile) with a solution of a metal salt. The resulting complex may precipitate directly or be isolated upon removal of the solvent or addition of a counter-ion.
While specific complexes of this compound are not widely reported, the extensive chemistry of related naphthyridine derivatives provides a strong basis for predicting their behavior.
Copper (Cu): Copper(I) and Copper(II) readily form complexes with 1,8-naphthyridine ligands. Dinuclear Cu(I) complexes with bridging naphthyridine are known to exhibit short Cu-Cu distances and interesting photophysical properties. acs.orgresearchgate.net Dicopper(II) complexes have also been synthesized using more elaborate 2,7-substituted naphthyridine ligands. researchgate.netnih.gov
Ruthenium (Ru): Ruthenium(II) forms stable, often luminescent, polypyridyl complexes. A Ru(II) complex incorporating a 1,8-naphthyridine derivative has been developed as a fluorescent sensor for metal ions. mdpi.comnih.gov Diruthenium paddlewheel-type complexes bridged by naphthyridine-carboxylate ligands have also been characterized, demonstrating the versatility of the naphthyridine scaffold. mdpi.com
Platinum (Pt): Platinum(II) is known to form square-planar complexes. Both mononuclear and dinuclear Pt(II) complexes with 1,8-naphthyridine have been synthesized. researchgate.net In some cases, the naphthyridine acts as a monodentate ligand in the solid state but undergoes rapid exchange between the two nitrogen sites in solution. researchgate.net Dinuclear platinum complexes bridged by naphthyridine isomers have been investigated for their potent antitumor activity. nih.gov
Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with various 1,8-naphthyridine derivatives have been reported. nih.gov Cobalt(III) complexes with diamine chelate ligands, in particular, have been studied for their antibacterial properties, a field where this compound complexes could also show promise. nih.gov
The coordination chemistry of 1,8-naphthyridine extends beyond transition metals.
Main Group Metals: The N,N-coordination pocket of 1,8-naphthyridine is suitable for binding main group elements. For instance, magnesium complexes have been synthesized, showing that the ligand architecture can significantly influence reactivity. researchgate.net
Lanthanide Metals (Ln): Lanthanide ions are hard Lewis acids and prefer coordination with hard donors like oxygen or nitrogen. The arrangement of nitrogen atoms in the 1,8-naphthyridine core is considered optimal for the chelation of lanthanide ions. researchgate.net Complexes of lanthanides such as Gadolinium (Gd) with 2-amino-1,8-naphthyridine derivatives have been explored as MRI contrast agents. nih.gov The larger ionic radii of lanthanides often lead to high coordination numbers (8, 9, or more), and a tetradentate ligand like this compound could effectively coordinate to these larger metal ions. researchgate.netmdpi.com
Structure-Coordination Relationships in Metallo-Naphthyridine Compounds
The structural properties of metal complexes containing the 1,8-naphthyridine framework are highly dependent on the coordination mode of the ligand and the identity of the metal ion. X-ray crystallography has been instrumental in elucidating these relationships.
In dinuclear complexes where 1,8-naphthyridine acts as a bridging ligand, the metal-metal distance is heavily influenced by the presence of other bridging groups and the coordination geometry of the metals. For example, in a dinuclear copper(I) complex, [Cu₂(μ-I)₂(μ-1,8-naphthyridine)(PPh₃)₂], the bridging naphthyridine ligand helps to maintain a short Cu-Cu distance of 2.6123 Å. acs.org In contrast, bimetallic palladium(II) and platinum(II) complexes can adopt structures where the metal centers are held far apart (e.g., >3.2 Å) on opposite faces of the naphthyridine plane to accommodate a square planar geometry at each metal. flinders.edu.au
Below is a table summarizing structural data for selected metal complexes with various 1,8-naphthyridine-based ligands, illustrating the diversity of coordination environments.
| Complex | Metal Ion(s) | Ligand | M-M Distance (Å) | Key Bond Lengths (Å) |
| [Cu₂(μ-I)₂(μ-napy)(PPh₃)₂] | Cu(I), Cu(I) | 1,8-naphthyridine | 2.6123(5) | Cu-N: 2.124(3), 2.133(3) |
| [Cu₂(μ-Cl)(tBuN6)][BF₄] | Cu(I), Cu(I) | N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane | 2.52 | N/A |
| [Mn₂Cl₂(μ-Cl)₂(MeL)₂] | Mn(II) | 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine | 3.737 | Mn-N(naph): 2.308, 2.316 |
| Pt₂(napy)₄₄ | Pt(II) | 1,8-naphthyridine | 2.58 | Pt-N: 2.05 (avg) |
| Pd₂(μ-napy)₄₄ | Pd(II) | 1,8-naphthyridine | 2.5416(4) | Pd-N: 2.04 (avg) |
Applications of this compound Metal Complexes
Metal complexes incorporating the 1,8-naphthyridine scaffold have demonstrated significant catalytic activity in a range of organic transformations. For instance, palladium complexes functionalized with N-heterocyclic carbenes based on the 1,8-naphthyridine framework have been successfully employed in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org These reactions are fundamental in carbon-carbon bond formation. The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligand. The introduction of diamine groups, as in this compound, could further modulate the electronic environment of the metal center, potentially enhancing catalytic efficiency or selectivity.
The bidentate chelation of the naphthyridine nitrogens, combined with the potential for the diamine groups to act as secondary coordination sites or as hydrogen-bond donors/acceptors, could stabilize catalytic intermediates and influence reaction pathways. While specific studies on this compound are lacking, the general utility of related compounds suggests that its metal complexes could be promising candidates for various catalytic processes, including oxidation, reduction, and cross-coupling reactions.
Table 1: Potential Catalytic Applications of this compound Metal Complexes (Hypothetical)
| Catalytic Reaction | Potential Metal Center | Rationale |
| Cross-Coupling Reactions | Palladium, Nickel | Based on the success of other 1,8-naphthyridine-palladium complexes in C-C bond formation. rsc.org |
| Oxidation Catalysis | Manganese, Iron | The diamine groups could stabilize high-valent metal-oxo species. |
| Hydrogenation Reactions | Ruthenium, Rhodium | The ligand framework could support hydride transfer processes. |
The rigid and planar structure of the 1,8-naphthyridine ring system, along with its inherent fluorescence properties, makes it an excellent platform for the development of chemosensors. nih.govnih.gov Metal complexes of 1,8-naphthyridine derivatives have been widely investigated as fluorescent probes for the detection of various metal ions. rsc.org The coordination of a target analyte to the metal-ligand complex often results in a significant change in the fluorescence signal, allowing for sensitive and selective detection.
For example, a fluorescent chemosensor based on an N-Boc-L-proline modified 1,8-naphthyridine was developed for the highly selective detection of Zn(II) ions. nih.gov The chelation of Zn(II) led to a noticeable fluorescence enhancement. Similarly, a 1,8-naphthyridine-boronic acid derivative has been shown to be a selective fluorescent sensor for Hg(II). nih.gov The presence of the 3,4-diamine groups on the 1,8-naphthyridine core would provide additional binding sites for metal ions, which could lead to novel sensing mechanisms and improved selectivity for specific analytes. The amino groups could also be functionalized to tune the photophysical properties of the sensor.
Table 2: Examples of Metal Ion Sensing by 1,8-Naphthyridine-Based Fluorescent Chemosensors
| Sensor Ligand | Target Analyte | Sensing Mechanism | Reference |
| N-Boc-L-proline modified 1,8-naphthyridine | Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |
| Naphthyridine-boronic acid derivative | Hg(II) | Photoinduced Electron Transfer (PET) | nih.gov |
| Bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Cd(II) | Fluorescence Enhancement | rsc.org |
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The 1,8-naphthyridine scaffold is an attractive building block for these materials due to its ability to form well-defined coordination geometries. researchgate.net While there is extensive research on MOFs and coordination polymers built from various functionalized organic linkers, specific examples utilizing this compound as the primary ligand are not readily found in the literature.
The presence of four nitrogen donor atoms (two from the naphthyridine ring and two from the diamine groups) in this compound makes it a potentially versatile linker for constructing multidimensional coordination networks. The ability of the diamine groups to form hydrogen bonds could also play a crucial role in directing the self-assembly process and stabilizing the resulting framework. The incorporation of this ligand into MOFs could lead to materials with interesting properties, such as porosity for gas storage and separation, or catalytic activity if the metal centers are accessible.
Computational and Theoretical Investigations of 1,8 Naphthyridine 3,4 Diamine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a cornerstone of computational chemistry, providing insights into the electronic properties of molecules. For many 1,8-naphthyridine (B1210474) derivatives, DFT has been employed to predict reactivity, elucidate reaction pathways, and calculate spectroscopic data.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior and interactions.
Molecular Docking and Binding Mode Analysis for Molecular Interactions
Information specifically detailing the molecular docking simulations, binding modes, and molecular interactions of 1,8-Naphthyridine-3,4-diamine with biological targets is not available in the search results. While studies exist for analogues such as 1,8-naphthyridine-3-carbonitrile (B1524053) and 1,8-naphthyridine-3-carboxylic acid derivatives, these findings are not applicable to the requested compound. nih.govrsc.orgscispace.comrsc.orgnih.gov
Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling for Chemical Activity
There are no QSAR models or other in silico modeling studies focused on predicting the chemical activity of this compound found in the search results. The literature describes QSAR and in silico ADMET predictions for different derivatives, but this information cannot be extrapolated to the specific compound . nih.govrsc.orgscispace.comjapsonline.com
Advanced Applications in Chemical Science and Materials Derived from 1,8 Naphthyridine 3,4 Diamine
Organic Electronics and Photonics
The rigid and planar structure of the 1,8-naphthyridine (B1210474) core, combined with its electron-deficient nature, makes it a promising building block for organic electronic and photonic materials. The diamino substitution in 1,8-Naphthyridine-3,4-diamine is expected to introduce strong electron-donating character, leading to intramolecular charge transfer (ICT) properties that are highly desirable for these applications.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,8-naphthyridine have demonstrated considerable potential as emitters in OLEDs. Although no specific studies on this compound for OLEDs were identified, related compounds have shown promising results. For instance, iridium(III) complexes incorporating naphthyridine-based ligands have been successfully employed in green to red OLEDs, achieving high external quantum efficiencies (EQEs) and low efficiency roll-off. These complexes exhibit tunable emission wavelengths from 521 nm to 600 nm with high photoluminescence quantum yields (PLQYs) of 80–85%. The performance of these OLEDs is summarized in the table below.
Table 1: Performance of OLEDs based on Naphthyridine-Iridium(III) Complexes
| Emitter | Maximum External Quantum Efficiency (EQEmax) | Emission Color |
|---|---|---|
| (dfpmp)₂Ir(mmND) | >30% | Green |
| (mtfmpp)₂Ir(mmND) | 32.3% | Green-Yellow |
| (tfmptp)₂Ir(mmND) | >30% | Orange |
Data compiled from studies on naphthyridine-based iridium(III) complexes.
The introduction of the 3,4-diamine substitution could potentially lead to the development of novel metal-free OLED emitters, leveraging thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE) mechanisms.
Fluorescent Materials and Dyes
The inherent fluorescence of the 1,8-naphthyridine core can be significantly modulated by the introduction of substituents. Amino groups, in particular, are known to enhance fluorescence quantum yields and induce solvatochromism, where the emission color changes with the polarity of the solvent. While direct studies on the fluorescent properties of this compound are not available, research on other amino-substituted 1,8-naphthyridines provides valuable insights. For example, a flexible 1,8-naphthyridyl derivative, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, and its metal complexes exhibit intense blue fluorescent emissions in various solvents and in the solid state. rsc.org The fluorescence properties of this ligand and its complexes are detailed in the table below.
Table 2: Fluorescence Emission of a Flexible 1,8-Naphthyridyl Derivative and its Complexes
| Compound | Emission λmax (CH₂Cl₂) | Emission λmax (CH₃CN) | Emission λmax (CH₃OH) | Solid-State Emission λmax |
|---|---|---|---|---|
| Ligand (L) | 380-410 nm | 380-410 nm | 380-410 nm | 416 nm |
| Complex 1 | 380-410 nm | 380-410 nm | 380-410 nm | 463 nm |
| Complex 2 | 380-410 nm | 380-410 nm | 380-410 nm | 490 nm |
Data from a study on a flexible bis(1,8-naphthyridin-2-ylamino)methane derivative and its Zn(II) complexes. rsc.org
The presence of two amino groups in this compound is expected to result in strong fluorescence and potentially large Stokes shifts, making it a candidate for applications as a fluorescent probe or dye.
Corrosion Inhibition Studies
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys. The 1,8-naphthyridine scaffold, with its two nitrogen atoms, fits this profile. While there are no specific studies on the use of this compound as a corrosion inhibitor, the broader class of aminopyridine and amino acid derivatives has been extensively investigated. srce.hrjetir.org
The mechanism of corrosion inhibition by such compounds typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. srce.hr The presence of amino groups in this compound would likely enhance its adsorption capabilities through the lone pair of electrons on the nitrogen atoms, which can coordinate with the vacant d-orbitals of the metal. This interaction is further strengthened by the pi-electrons of the aromatic naphthyridine ring. Studies on aminopyridine Schiff bases have shown high inhibition efficiencies, often exceeding 90%, for carbon steel in acidic media. srce.hr It is plausible that this compound would exhibit similar or even superior corrosion inhibition properties.
Table 3: Corrosion Inhibition Efficiency of Aminopyridine Schiff Bases on Carbon Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) |
|---|---|---|
| HAPT | Optimal | 93.4 |
Data from a study on aminopyridine Schiff bases as corrosion inhibitors. srce.hr
Chemical Biology Tools and Probes
The ability of the 1,8-naphthyridine scaffold to engage in specific molecular interactions, particularly hydrogen bonding, has led to its exploration in the development of tools and probes for chemical biology. The diamino substitution in this compound offers multiple hydrogen bond donor and acceptor sites, making it an attractive candidate for targeting biological macromolecules.
DNA-Binding Ligands and Probes
Derivatives of 1,8-naphthyridine have been shown to bind to DNA with considerable affinity and specificity. For example, 2,7-diamino-1,8-naphthyridine has been utilized in the development of sensors for the detection of base pair mismatches in DNA duplexes. nih.gov These molecules can discriminate between different mismatch types, which is crucial for applications in diagnostics and genetic research. nih.gov Another study on an N-(3-aminopropyl)-substituted 2-amino-1,8-naphthyridine derivative demonstrated its ability to bind to apurinic/apyrimidinic (AP) sites in DNA. nih.gov
The binding of these ligands to DNA is often accompanied by a change in their fluorescence properties, which can be exploited for the development of "turn-on" fluorescent probes for nucleic acids. The 3,4-diamine substitution pattern in this compound would provide a unique arrangement of hydrogen bonding groups that could be tailored for specific DNA sequences or structures.
Table 4: DNA Binding Affinity of an Amino-Substituted 1,8-Naphthyridine Derivative
| Ligand | Target DNA Site | Dissociation Constant (Kd) in nM |
|---|---|---|
| APATMND | AP site with C opposite | 135 |
Data from a study on the binding of an N-(3-aminopropyl)-substituted 2-amino-1,8-naphthyridine to AP sites in DNA. nih.gov
Enzyme Interaction Probes and Inhibitor Design Principles
The 1,8-naphthyridine framework is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent enzyme inhibitory activity. For example, certain 1,8-naphthyridine derivatives have been identified as dual inhibitors of alkaline phosphatase and carbonic anhydrase. nih.gov Others have been shown to inhibit topoisomerase II, an important target in cancer chemotherapy, and DNA gyrase, a key enzyme in bacteria. mdpi.com
The design of these inhibitors often relies on the principle of molecular hybridization, where the 1,8-naphthyridine core is combined with other pharmacophores to enhance binding affinity and selectivity for the target enzyme's active site. The amino groups of this compound can play a crucial role in enzyme binding by forming hydrogen bonds with amino acid residues in the active site. For instance, in the inhibition of carbonic anhydrase, the nitrogen atoms of a pyrrolo-naphthyridine ring were found to coordinate with the zinc ion in the enzyme's active site and form hydrogen bonds with nearby residues. nih.gov A similar mode of action could be envisioned for this compound, making it a promising starting point for the design of novel enzyme inhibitors.
Table 5: Enzyme Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 1d | Carbonic Anhydrase XII | 0.30 |
| Compound 1g | Carbonic Anhydrase XII | 0.35 |
| Compound 1e | Intestinal Alkaline Phosphatase | 0.10 |
| Brominated derivative 31b | DNA Gyrase | 1.7-13.2 µg/mL |
Data compiled from studies on the enzyme inhibitory activities of 1,8-naphthyridine derivatives. nih.govmdpi.com
Development of Novel Reagents and Building Blocks in Complex Organic Synthesis
The strategic arrangement of vicinal amino groups on the 1,8-naphthyridine framework makes this compound a versatile precursor for the synthesis of a variety of complex heterocyclic systems. The reactivity of the diamine moiety allows for a range of condensation reactions with dicarbonyl compounds and other electrophilic reagents, leading to the formation of new fused ring systems with potential applications in medicinal and materials chemistry.
One of the primary applications of ortho-diamines in organic synthesis is their use in the construction of five- and six-membered nitrogen-containing heterocycles. For instance, the reaction of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, is expected to yield novel pyrazino[2,3-c] ekb.egresearchgate.netnaphthyridine derivatives. Similarly, condensation with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-c] ekb.egresearchgate.netnaphthyridines. These fused heterocyclic systems are of significant interest due to their structural similarity to biologically active molecules.
The general synthetic routes for the 1,8-naphthyridine core often involve variations of the Friedländer annulation, which is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.govacs.orgorganic-chemistry.orgrsc.org Other methods like the Combes, Gould-Jacobs, and Skraup reactions are also employed for the synthesis of the parent naphthyridine ring system. ekb.eg The introduction of the 3,4-diamine functionality typically requires subsequent functional group manipulations of a pre-formed naphthyridine core.
While specific research detailing the extensive use of this compound as a building block is still emerging, the established reactivity of related o-phenylenediamines provides a strong indication of its synthetic potential. The table below summarizes the expected classes of heterocyclic compounds that can be synthesized from this compound and the corresponding reagents.
| Reagent Class | Resulting Heterocyclic System | Potential Significance |
| α-Dicarbonyl Compounds | Pyrazino[2,3-c] ekb.egresearchgate.netnaphthyridines | Scaffolds for biologically active compounds |
| Carboxylic Acids/Derivatives | Imidazo[4,5-c] ekb.egresearchgate.netnaphthyridines | Luminescent materials, enzyme inhibitors |
| Phosgene/Equivalents | 1,3-Dihydro-2H-imidazo[4,5-c] ekb.egresearchgate.netnaphthyridin-2-ones | Pharmaceutical intermediates |
| Carbon Disulfide | 1,3-Dihydro-2H-imidazo[4,5-c] ekb.egresearchgate.netnaphthyridine-2-thiones | Precursors for further functionalization |
These reactions highlight the potential of this compound to serve as a versatile platform for generating a diverse library of novel heterocyclic compounds.
Applications in Advanced Materials Science
The unique coordination chemistry and hydrogen-bonding capabilities of the 1,8-naphthyridine scaffold make its derivatives, including the 3,4-diamine, attractive candidates for the development of advanced materials. The two nitrogen atoms within the naphthyridine rings can act as a chelating ligand for metal ions, while the diamine functionality provides sites for polymerization or supramolecular assembly.
The ability of the 1,8-naphthyridine unit to act as a binucleating ligand, capable of binding to two metal centers in close proximity, is a key feature that can be exploited in the design of catalysts and functional metal-organic frameworks (MOFs). researchgate.net The diamine groups on the 3 and 4 positions can be further functionalized to introduce other coordinating groups or to act as linkers in the formation of polymeric materials.
The incorporation of 1,8-naphthyridine derivatives into polymers can lead to materials with interesting photophysical and electronic properties. The rigid and planar nature of the naphthyridine core can enhance the thermal stability and charge-transport properties of conjugated polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org
Furthermore, the hydrogen-bonding capabilities of the diamine and the nitrogen atoms in the naphthyridine rings can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures. These structures can exhibit properties such as liquid crystallinity or the ability to form gels.
Detailed research findings on the specific applications of this compound in advanced materials are still in their early stages. However, based on the known properties of the 1,8-naphthyridine core and the versatile reactivity of the diamine functionality, several potential applications can be envisioned.
| Material Class | Potential Application | Key Features of this compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Metal-chelating ability, potential for linker functionalization |
| Conjugated Polymers | Organic electronics (OLEDs, OFETs) | Rigid planar structure, electron-deficient core, sites for polymerization |
| Supramolecular Assemblies | Gels, liquid crystals, sensors | Hydrogen bonding sites, defined molecular geometry |
| Fluorescent Sensors | Ion and molecule detection | Ability to coordinate with metal ions, potential for fluorescence modulation |
The continued exploration of the synthesis and reactivity of this compound is expected to unlock its full potential in the creation of novel and functional advanced materials.
Analytical and Spectroscopic Characterization Techniques for 1,8 Naphthyridine 3,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,8-Naphthyridine-3,4-diamine would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the two amino groups. The aromatic protons (H-2, H-5, H-6, H-7) would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring system. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by the electronic effects of the amino groups and the spin-spin coupling between adjacent protons. The protons of the C-3 and C-4 amine groups would likely appear as broad singlets, and their chemical shift would be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected for the carbon atoms of the naphthyridine ring. The carbons bonded to the nitrogen atoms (C-2, C-4, C-5, C-7, C-8a, C-4a) and the amino groups (C-3, C-4) would have characteristic chemical shifts influenced by the electronegativity of the adjacent atoms. Carbons bearing the amino groups (C-3 and C-4) would be significantly shielded compared to their unsubstituted counterparts.
Expected ¹H and ¹³C NMR Data for this compound (Predicted)
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~8.0-8.5 (d) | ~150-155 |
| 3 | - | ~125-135 |
| 4 | - | ~135-145 |
| 5 | ~7.0-7.5 (dd) | ~115-125 |
| 6 | ~8.0-8.5 (dd) | ~135-140 |
| 7 | ~8.5-9.0 (dd) | ~150-155 |
| 4a | - | ~120-125 |
| 8a | - | ~155-160 |
| 3-NH₂ | Broad singlet | - |
| 4-NH₂ | Broad singlet | - |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, for instance, between H-5 and H-6, and between H-6 and H-7. This helps to trace the connectivity of the protons within each pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu This would allow for the direct assignment of each protonated carbon in the naphthyridine ring by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular structure. For example, the proton at C-2 would show correlations to C-3, C-4, and C-8a, confirming their proximity in the ring system.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₈N₄). The calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. For this compound, fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), or cyanamide (B42294) (CH₂N₂) from the diamino-substituted ring. The stable bicyclic aromatic core would be expected to be a prominent feature in the mass spectrum. The fragmentation pattern of amines is often dominated by alpha-cleavage. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Primary Amine) | 3400 - 3200 | Stretching (asymmetric and symmetric) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=N (Aromatic Ring) | 1650 - 1550 | Stretching |
| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |
| N-H | 1650 - 1580 | Bending |
| C-N | 1350 - 1250 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule, providing information about its chromophoric system.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the naphthyridine chromophore, which is significantly influenced by the presence of the two amino substituents. The 1,8-naphthyridine (B1210474) nucleus itself is a chromophore that undergoes π→π* transitions upon absorption of UV radiation.
The amino groups at the C3 and C4 positions act as powerful auxochromes, containing non-bonding electrons (n-electrons) that can interact with the π-electron system of the aromatic rings. This interaction leads to several key effects:
Bathochromic Shift: The presence of the amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent molecule. This shift to longer wavelengths is due to the delocalization of the nitrogen lone-pair electrons into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.
Intramolecular Charge Transfer (ICT): The electronic system of this compound can be described as a push-pull system, where the electron-donating amino groups "push" electron density into the relatively electron-deficient naphthyridine ring. This can give rise to intramolecular charge transfer (ICT) transitions, which are often characterized by broad and intense absorption bands. um.edu.mt
Solvatochromism: The position of the absorption maxima may be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is often observed in molecules with significant ICT character.
Studies on related amino-substituted 1,8-naphthalimide (B145957) derivatives, which share a similar conjugated system, show that increasing alkyl substitution on the amino group leads to a progressive red shift in the absorption maximum, consistent with a π→π* electronic transition coupled with an ICT mechanism. um.edu.mt A similar 1,8-naphthyridine-based fluorophore displayed an absorption maximum at 356 nm. rsc.org Therefore, this compound is expected to exhibit strong absorption in the near-UV or visible region of the electromagnetic spectrum.
| Transition Type | Chromophore/System | Expected Effect |
| π→π | 1,8-Naphthyridine Ring | Strong absorption in the UV region. |
| n→π | Amino groups, N-heteroatoms | Weaker absorption, may be obscured by π→π* bands. |
| Intramolecular Charge Transfer (ICT) | Amino groups (donor) to Naphthyridine ring (acceptor) | Intense, broad absorption band; likely responsible for the main absorption maxima. |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.
While the specific crystal structure of this compound is not publicly available, analysis of closely related amino-naphthyridine derivatives allows for a detailed prediction of its solid-state characteristics. For instance, the crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one reveals a nearly planar organic molecule. nih.gov It is expected that the this compound molecule would also adopt a largely planar conformation to maximize π-conjugation across the fused ring system and the amino substituents.
A single-crystal X-ray diffraction analysis would determine precise bond lengths, bond angles, and torsion angles. Key parameters to be determined would include:
C-C and C-N bond lengths within the naphthyridine rings, to assess the degree of aromaticity.
The C-NH₂ bond lengths, which would indicate the extent of electron delocalization from the nitrogen lone pair into the ring.
The planarity of the entire molecule and any slight deviations from it.
The crystal packing of this compound would be governed by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The two primary amino groups are potent hydrogen bond donors, while the nitrogen atoms of the naphthyridine rings are hydrogen bond acceptors. This arrangement facilitates the formation of extensive intermolecular hydrogen bonds. It is highly probable that the crystal structure would feature N-H···N hydrogen bonds, linking adjacent molecules into chains, tapes, or more complex three-dimensional networks. nih.govosaka-u.ac.jp Such interactions are fundamental in directing the molecular packing.
The interplay of strong N-H···N hydrogen bonds and weaker but cumulative π–π stacking interactions would define the supramolecular architecture of this compound in the solid state.
| Interaction Type | Donors/Acceptors Involved | Expected Role in Crystal Lattice |
| Hydrogen Bonding | Donor: -NH₂ groups; Acceptor: Ring Nitrogen atoms | Primary driving force for molecular assembly, forming chains or sheets. |
| π–π Stacking | Planar 1,8-Naphthyridine rings | Stabilizes the crystal packing through parallel arrangement of aromatic systems. |
Chromatography Techniques for Purity and Separation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and versatile technique widely used for monitoring the progress of reactions that synthesize 1,8-naphthyridine derivatives and for preliminary purity checks. acs.org For this class of polar, aromatic compounds, silica (B1680970) gel is commonly used as the stationary phase. A mixture of polar and non-polar organic solvents, such as chloroform/methanol (B129727) or ethyl acetate (B1210297)/hexane, is typically employed as the mobile phase. acs.orgresearchgate.net The position of the compound on the TLC plate, represented by its retention factor (Rf), helps in its identification and in assessing the presence of impurities. Visualization is typically achieved under UV light, where the conjugated aromatic system allows the compound to be seen as a dark spot on a fluorescent background.
Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the method of choice. Similar to TLC, it utilizes a solid stationary phase (e.g., silica gel) packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system. By carefully selecting the eluent composition, this compound can be effectively separated from starting materials, by-products, and other impurities based on their differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and precise quantitative analysis of purity, HPLC is the preferred technique. A reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water, often with a buffer or modifier like trifluoroacetic acid, would likely be effective for this compound. A UV detector set at one of the compound's absorption maxima would provide sensitive detection. HPLC can resolve closely related impurities and provide an accurate determination of the purity level of the final product.
Conclusion and Future Research Perspectives
Synthesis of Key Advancements in 1,8-Naphthyridine-3,4-diamine Chemistry
While a definitive, high-yield synthesis of this compound has yet to be prominently featured in the literature, the synthesis of related amino-substituted 1,8-naphthyridines provides a solid foundation for its potential preparation. The construction of the 1,8-naphthyridine (B1210474) core often relies on established methods like the Friedländer synthesis, which involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound. illinois.edu For instance, the synthesis of 2,7-diamino-1,8-naphthyridine has been achieved through a multi-step process involving nucleophilic aromatic substitution. researchgate.net
A plausible synthetic strategy for this compound could commence with a suitably substituted 2-aminopyridine. The introduction of the second pyridine (B92270) ring to form the naphthyridine scaffold would be a critical step. Subsequent functionalization to introduce the two amino groups at the 3 and 4 positions could be envisioned through a nitration reaction, followed by reduction. The nitration of 1,8-naphthyridine derivatives has been reported, offering a potential pathway to a dinitro intermediate, which could then be reduced to the desired diamine. ias.ac.in
Unexplored Avenues in Synthetic Methodology
The synthesis of polyfunctionalized 1,8-naphthyridines is an active area of research, with a continuous drive towards more efficient and versatile methods. nih.gov One of the key unexplored avenues lies in the development of novel catalytic systems for the direct C-H amination of the 1,8-naphthyridine core. Such methods would offer a more atom-economical and direct route to this compound, avoiding the often harsh conditions of nitration and reduction.
Furthermore, the application of multicomponent reactions (MCRs) presents a promising strategy for the one-pot synthesis of highly substituted 1,8-naphthyridine derivatives. illinois.edu Designing an MCR that incorporates the necessary precursors to directly yield the 3,4-diamino substitution pattern would be a significant advancement in the field. The development of such a reaction would not only simplify the synthesis but also allow for the rapid generation of a library of related compounds for further investigation.
Emerging Roles in Advanced Material Science and Catalysis
The rigid, planar structure of the 1,8-naphthyridine system, combined with the presence of two nitrogen atoms, makes it an excellent scaffold for the design of novel ligands in coordination chemistry. researchgate.net The introduction of two adjacent amino groups in this compound creates a powerful bidentate chelating site. This unique structural feature opens up exciting possibilities for the development of advanced materials and catalysts.
The coordination of this compound to various metal centers could lead to the formation of stable complexes with interesting photophysical and electrochemical properties. These complexes could find applications as:
Luminescent Materials: The inherent fluorescence of the 1,8-naphthyridine core can be tuned by coordination to metal ions, leading to the development of novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Homogeneous Catalysts: The well-defined coordination sphere provided by the diamine ligand could be exploited to create highly selective and efficient homogeneous catalysts for a variety of organic transformations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the naphthyridine ring.
Directions for Advanced Computational Modeling and Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the electronic structure and predicting the properties of 1,8-naphthyridine derivatives. Advanced computational modeling can provide invaluable insights into the properties of this compound and its metal complexes, guiding the design of new materials and catalysts.
Future computational studies could focus on:
Electronic and Optical Properties: DFT calculations can be employed to predict the absorption and emission spectra of this compound and its metal complexes, aiding in the design of new fluorescent materials with tailored properties.
Coordination Chemistry: Computational modeling can be used to study the binding affinity of this compound towards different metal ions and to predict the geometry and stability of the resulting complexes.
Reaction Mechanisms: DFT can be utilized to elucidate the mechanisms of catalytic reactions involving metal complexes of this compound, providing a deeper understanding of the factors that control their reactivity and selectivity.
Interdisciplinary Research Opportunities in Naphthyridine Chemistry
The versatile nature of the 1,8-naphthyridine scaffold provides a fertile ground for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. nih.govresearchgate.netorganic-chemistry.org The unique properties of this compound make it a particularly attractive candidate for such collaborative efforts.
Key interdisciplinary research opportunities include:
Medicinal Chemistry: While this article focuses on non-biological aspects, the potential of this compound as a scaffold for the development of new therapeutic agents should not be overlooked. Its ability to chelate metal ions could be exploited in the design of new anticancer or antimicrobial drugs.
Supramolecular Chemistry: The ability of the 1,8-naphthyridine core to participate in hydrogen bonding and π-π stacking interactions can be harnessed to construct complex supramolecular architectures with tailored functions.
Materials Science: The development of novel materials based on this compound, such as conductive polymers or porous frameworks, could lead to applications in electronics, sensing, and gas storage.
Q & A
What are the recommended safety protocols for handling 1,8-Naphthyridine-3,4-diamine in laboratory settings?
Level: Basic
Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during synthesis . Work should occur in fume hoods with adequate ventilation to minimize inhalation risks. Immediate first-aid measures include rinsing eyes with water for 15 minutes and washing skin with soap and water after exposure . Store the compound in a dry, cool environment (room temperature) away from incompatible materials like strong oxidizers .
How can synthetic routes for 1,8-Naphthyridine derivatives be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Microwave-assisted synthesis (e.g., 80–120°C for 10–30 minutes) enhances reaction efficiency by reducing time and improving regioselectivity, as demonstrated for trifluoromethyl-substituted derivatives . Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios of precursors (e.g., aryl aldehydes and amines) should be systematically tested. Purification via column chromatography (silica gel, CHCl₃:MeOH 4:1) followed by recrystallization ensures high purity (>95%) .
What computational tools are used to predict the bioactivity and pharmacokinetic properties of novel 1,8-Naphthyridine analogs?
Level: Advanced
Methodological Answer:
In silico approaches include:
- Molecular docking (AutoDock Vina) to assess binding affinity for targets like acetylcholinesterase (AChE) .
- ADMET prediction (SwissADME, pkCSM) to evaluate solubility, bioavailability, and cytochrome P450 interactions .
- PASS analysis to prioritize compounds with predicted anticancer or antimicrobial activity . Experimental validation via enzyme inhibition assays (e.g., Ellman’s method for AChE IC₅₀ determination) is critical .
How can researchers resolve contradictions in reported toxicity data for 1,8-Naphthyridine derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 in some SDS vs. unclassified in others) may arise from differences in purity, stereochemistry, or testing models . To address this:
- Perform in vitro cytotoxicity assays (e.g., MTT on MCF7 cells) under standardized conditions .
- Cross-reference data from multiple databases (PubChem, ECHA) .
- Conduct structure-activity relationship (SAR) studies to isolate toxicophores, such as nitro or halogen substituents .
What strategies enhance the selectivity of 1,8-Naphthyridine-based AChE inhibitors against off-target effects?
Level: Advanced
Methodological Answer:
Modifying the pyrazolo[3,4-b][1,8]naphthyridine core with bulky substituents (e.g., phenyl or fluoro groups) reduces butyrylcholinesterase (BuChE) affinity while maintaining AChE inhibition . Molecular dynamics simulations (e.g., using Torpedo californica AChE crystal structures) guide rational design by identifying key binding residues (e.g., Trp84) . Selectivity indices (AChE IC₅₀/BuChE IC₅₀) should exceed 20, as seen in compound 12b (IC₅₀ = 6.4 µM for AChE vs. 134 µM for BuChE) .
How are spectroscopic techniques applied to characterize novel 1,8-Naphthyridine derivatives?
Level: Basic
Methodological Answer:
- IR spectroscopy confirms functional groups (e.g., OH stretches at 3200–3400 cm⁻¹, CN at 2132 cm⁻¹) .
- ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–2.6 ppm) .
- Mass spectrometry (EI/ESI) verifies molecular ions (e.g., m/z 551 for C₃₄H₂₂FN₅O₂) . Elemental analysis (C, H, N) ensures >98% purity .
What factors influence the stability of 1,8-Naphthyridine derivatives under varying experimental conditions?
Level: Basic
Methodological Answer:
Stability is pH-dependent; derivatives with electron-withdrawing groups (e.g., -NO₂) degrade faster under acidic conditions. Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points ranging from 104°C to >300°C depending on substituents . Avoid prolonged exposure to light or moisture, which may induce hydrolysis or photodegradation .
How are palladium-catalyzed cross-coupling reactions utilized in synthesizing tetraaryl-1,8-naphthyridines?
Level: Advanced
Methodological Answer:
Using 3,6-dibromo-2,7-dichloro-1,8-naphthyridine as a scaffold, Suzuki-Miyaura couplings with arylboronic acids (e.g., phenyl, 4-methoxyphenyl) introduce substituents at positions 2, 3, 6, and 7 . Optimize conditions with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O at 80°C for 12 hours. Monitor reaction progress via TLC and isolate products via flash chromatography .
What experimental approaches mitigate neurotoxicity in 1,8-Naphthyridine-based drug candidates?
Level: Advanced
Methodological Answer:
Neurotoxicity screening in rat cortical cells identifies toxic thresholds (e.g., compound 12b kills >50% cells at 500 µM) . Mitigation strategies include:
- Reducing lipophilicity (logP < 3) via polar substituents (-OH, -COOH).
- Introducing steric hindrance to limit blood-brain barrier penetration.
- Validating safety in ex vivo models (e.g., brain slice cultures) before in vivo testing .
How do electronic and optical properties of 1,8-Naphthyridine derivatives inform materials science applications?
Level: Advanced
Methodological Answer:
Tetraaryl-substituted derivatives exhibit tunable fluorescence (λem = 450–550 nm) and charge-transfer properties, making them candidates for OLEDs . Cyclic voltammetry (CV) measures redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/Ag⁺ for electron-deficient analogs). Density functional theory (DFT) calculations correlate HOMO-LUMO gaps with substituent effects (e.g., electron-donating methoxy groups lower bandgaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
